Human β₃-AR Agonistic Potency: TRK-380 Demonstrates Isoproterenol-Equivalent cAMP Activity and Outperforms BRL-37344 and CL316,243
In a cyclic adenosine monophosphate (cAMP) accumulation assay using SK-N-MC cells endogenously expressing human β₃-ARs, TRK-380 exhibited an EC₅₀ of 174 ± 71 nM and a maximal response of 98.3% ± 7.9% relative to isoproterenol, values that were statistically equivalent to those of the potent non-selective β-AR agonist isoproterenol and superior to those of the classical selective β₃-AR agonists BRL-37344 and CL316,243 [1]. This places TRK-380 as a full agonist at human β₃-ARs with a potency profile that approximates the non-selective benchmark. In detrusor strip functional assays, the relaxing effect of TRK-380 on resting tension yielded a pEC₅₀ of 7.33 ± 0.10 in human tissue, again equivalent to isoproterenol [2].
| Evidence Dimension | Human β₃-AR agonistic activity (cAMP accumulation, SK-N-MC cells) |
|---|---|
| Target Compound Data | EC₅₀ = 174 ± 71 nM; maximal response = 98.3% ± 7.9% of isoproterenol; detrusor pEC₅₀ = 7.33 ± 0.10 |
| Comparator Or Baseline | Isoproterenol (non-selective β-AR agonist): equivalent activity (reference 100%); BRL-37344 and CL316,243 (selective β₃-AR agonists): inferior activity, with TRK-380 explicitly reported as superior |
| Quantified Difference | TRK-380 ≈ isoproterenol in potency and efficacy; TRK-380 > BRL-37344; TRK-380 > CL316,243 |
| Conditions | cAMP accumulation assay in SK-N-MC cells expressing endogenous human β₃-ARs; cAMP detection kit (PerkinElmer). Detrusor strips from human cystectomy patients mounted in 10 mL organ bath with Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂, initial tension 0.5 g, forskolin (10 µM) as 100% relaxation reference. |
Why This Matters
This establishes TRK-380 as a full agonist at human β₃-ARs with potency equivalent to the strongest non-selective benchmark, making it suitable for studies where maximal β₃-AR activation is required without the confounding influence of β₁/β₂-AR stimulation.
- [1] Kanie S, Otsuka A, Yoshikawa S, et al. Pharmacological effect of TRK-380, a novel selective human β3-adrenoceptor agonist, on mammalian detrusor strips. Urology. 2012 Mar;79(3):744.e1-7. [Results: EC₅₀ 174 ± 71 nM, maximal response 98.3% ± 7.9%; Table 1] View Source
- [2] Yoshikawa S, Morimoto T, Okazaki S, et al. TRK-380, A Novel β3-Adrenoceptor (AR) Agonist with Potent Agonistic Activity, Functionally Relaxes Detrusor Strips in Some Species Including Humans. ICS 2009 Abstract 502. [Results: pEC₅₀ values for detrusor strips] View Source
